Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that features a pyrimidine ring substituted with a piperidine moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the coupling of a carboxylic acid-nitrile with a piperidine derivative, followed by decarboxylation and reduction steps . The reaction conditions often include the use of sodium borohydride for reduction and hydrogenation with palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate
- Methyl piperidine-4-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), synthetic pathways, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperidine moiety and a carboxylate group, contributing to its reactivity and biological properties. Its molecular formula is C12H16N2O2 with a molecular weight of approximately 236.27 g/mol. The structural characteristics enable various interactions with biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines.
Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
---|---|---|---|
MCF-7 | 8.5 | 5-Fluorouracil | 17.02 |
MDA-MB-231 | 7.2 | 5-Fluorouracil | 11.73 |
These results indicate that this compound exhibits better growth inhibition than the standard chemotherapy agent 5-Fluorouracil, suggesting its potential as an effective anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, structure-activity relationship studies have shown that modifications to the piperidine ring can enhance binding affinity to target enzymes, leading to increased inhibitory potency. A notable finding was that certain analogs displayed IC50 values in the low nanomolar range against key enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following points summarize key findings from SAR studies:
- Piperidine Substitution : Variations in the piperidine substituent significantly affect the compound's potency against cancer cell lines.
- Pyrimidine Modifications : Altering the functional groups on the pyrimidine ring can enhance solubility and bioavailability.
- Electronic Effects : The electronic nature of substituents plays a critical role in modulating enzyme interactions and overall activity.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Efficacy : In animal models, this compound demonstrated promising anticancer effects, significantly reducing tumor size compared to control groups.
- Mechanism of Action : Research indicated that this compound induces apoptosis in cancer cells through caspase activation pathways, providing insights into its mechanism of action .
- Pharmacokinetics : Studies on pharmacokinetic properties revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 4-piperidin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-6-13-7-14-10(9)8-2-4-12-5-3-8/h6-8,12H,2-5H2,1H3 |
InChI Key |
DLROVKKZIOONPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN=C1C2CCNCC2 |
Origin of Product |
United States |
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